5-bromo-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine
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Overview
Description
5-bromo-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a bromopyrimidine moiety linked to a piperidine ring through an oxymethyl group, and a cyclopenta[d]pyrimidine core
Preparation Methods
The synthesis of 5-bromo-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine involves multiple steps. The synthetic route typically starts with the preparation of the bromopyrimidine intermediate, which is then reacted with piperidine to form the piperidinylpyrimidine derivative. This intermediate is further modified through a series of reactions, including oxymethylation and cyclization, to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-bromo-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidines.
Scientific Research Applications
5-bromo-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the cyclopenta[d]pyrimidine core contributes to its overall stability and bioactivity. These interactions can lead to the modulation of various cellular processes, including DNA replication, protein synthesis, and signal transduction.
Comparison with Similar Compounds
5-bromo-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine can be compared with other similar compounds, such as:
5-Bromopyrimidin-2-yl derivatives: These compounds share the bromopyrimidine moiety and exhibit similar chemical reactivity and biological activities.
Piperidinylpyrimidine derivatives: These compounds contain the piperidine ring linked to a pyrimidine core and are studied for their potential therapeutic applications.
Cyclopenta[d]pyrimidine derivatives: These compounds have a cyclopenta[d]pyrimidine core and are used in various chemical and biological research applications.
Properties
IUPAC Name |
4-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O/c1-12-22-16-6-2-5-15(16)17(23-12)24-7-3-4-13(10-24)11-25-18-20-8-14(19)9-21-18/h8-9,13H,2-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALPNAXYXQUTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCCC(C3)COC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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